5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline
Description
Structural Analysis of 5-Bromo-2-Methoxy-N-(Pyridin-3-Ylmethyl)Aniline
Molecular Architecture and Substituent Effects
Electronic Configuration of Bromine-Methoxy-Aniline Core
The core structure consists of an aniline derivative substituted with bromine at the para-position (C5) and a methoxy group at the ortho-position (C2) relative to the amine functionality. The bromine atom exerts a strong electron-withdrawing inductive effect (-I), reducing electron density across the aromatic ring. In contrast, the methoxy group donates electrons via resonance (+R), creating localized regions of enhanced electron density at the ortho and para positions. This interplay generates a polarized electronic environment, as evidenced by the compound’s dipole moment and spectroscopic behavior.
The amine group, alkylated by a pyridin-3-ylmethyl substituent, exhibits reduced basicity compared to unsubstituted aniline due to decreased lone-pair availability. This modification also alters resonance interactions, shifting the HOMO-LUMO gap and influencing UV-Vis absorption profiles.
Pyridinylmethyl Group Steric and Electronic Contributions
The pyridin-3-ylmethyl group introduces both steric bulk and π-conjugation capabilities. The pyridine ring’s nitrogen atom participates in weak hydrogen bonding and dipole-dipole interactions, while the methylene bridge (−CH2−) permits rotational flexibility. However, steric hindrance between the pyridine ring and the methoxy group restricts free rotation, favoring a planar conformation that maximizes π-orbital overlap. Computational studies suggest that this steric constraint stabilizes specific conformers, as shown in Table 1.
Table 1: Conformational Energy Differences in Pyridinylmethyl-Aniline Derivatives
| Conformer | Relative Energy (kcal/mol) | Dominant Interaction |
|---|---|---|
| Planar (cis) | 0.0 | π-π stacking |
| Orthogonal (trans) | 2.1 | Steric repulsion |
Comparative Analysis with Structural Analogues
Positional Isomerism in Brominated Methoxy Anilines
Positional isomerism significantly impacts electronic properties. For example, shifting the bromine atom to the meta-position (C3) in 3-bromo-5-methoxy-N-(propan-2-yl)aniline reduces ring polarization, as the methoxy group’s +R effect counteracts bromine’s -I influence less effectively. Similarly, replacing the pyridin-3-ylmethyl group with a simpler alkyl chain (e.g., isopropyl) diminishes π-conjugation, as observed in reduced molar absorptivity values.
Impact of N-Alkylation on Conformational Flexibility
N-Alkylation with bulky groups like pyridin-3-ylmethyl restricts rotational freedom around the C−N bond. In unsubstituted aniline, the amine group undergoes rapid inversion, but alkylation stabilizes non-planar conformations. Comparative NMR studies of N-(pyridin-3-ylmethyl)aniline and its brominated derivative reveal upfield shifts in aromatic protons, indicating enhanced shielding due to restricted rotation. This rigidity influences solubility and crystallinity, as evidenced by the compound’s higher melting point (93–97°C) compared to non-alkylated analogues.
Properties
IUPAC Name |
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-17-13-5-4-11(14)7-12(13)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANLYHOBMMMJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Bromination
The 2-methoxyaniline scaffold is commonly used as the starting material. Selective bromination at the 5-position is achieved using bromination reagents under controlled conditions to avoid polybromination or substitution at undesired positions.
- Bromination Reagents: N-bromosuccinimide (NBS), bromine (Br₂) in acidic or neutral media.
- Reaction Conditions: Mild temperatures (0–25 °C), solvents such as acetic acid or dichloromethane to control regioselectivity.
Alternative Route via Pyridine Derivatives
Given the pyridine moiety in the final compound, synthetic routes often start from methoxy-substituted aminopyridines, which are then brominated.
- For instance, 2-methoxy-5-aminopyridine can be brominated at the 3-position to yield 3-bromo-2-methoxy-5-aminopyridine, which can be converted to the desired aniline derivative by subsequent functional group transformations.
Preparation of Pyridin-3-ylmethyl Moiety and Coupling
Synthesis of Pyridin-3-ylmethyl Halides or Aldehydes
The pyridin-3-ylmethyl group can be introduced via:
- Halomethylation of pyridine at the 3-position to form pyridin-3-ylmethyl halides (e.g., bromide or chloride).
- Oxidation or reduction steps to obtain pyridin-3-ylmethyl aldehydes or alcohols for further coupling.
Coupling via Reductive Amination or Nucleophilic Substitution
- Reductive Amination: The 5-bromo-2-methoxyaniline is reacted with pyridin-3-ylmethyl aldehyde in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride to form the secondary amine linkage.
- Nucleophilic Substitution: Alternatively, the aniline nitrogen can be alkylated with pyridin-3-ylmethyl halide under basic conditions.
Detailed Synthetic Route Example
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of 2-methoxyaniline | NBS, AcOH, 0–25 °C | 75–85 | Selective monobromination at 5-position |
| 2 | Preparation of pyridin-3-ylmethyl aldehyde | Pyridine-3-carboxaldehyde synthesis or halomethylation | 80–90 | Purity critical for coupling |
| 3 | Reductive amination | 5-bromo-2-methoxyaniline + pyridin-3-ylmethyl aldehyde + NaBH3CN, MeOH, RT | 70–80 | Mild conditions preserve functional groups |
| 4 | Purification | Column chromatography or recrystallization | — | Ensures high purity |
Research Findings and Optimization
- Reaction Conditions: Mild temperatures and controlled reagent addition improve regioselectivity and yield.
- Catalysts: Palladium catalysts are sometimes employed in coupling reactions to improve efficiency, especially in Suzuki–Miyaura cross-coupling when carbon–carbon bonds are involved in related synthetic routes.
- Green Chemistry Considerations: Recent patents emphasize environmentally friendly methods using less hazardous reagents and avoiding chromatographic purification steps to facilitate scale-up and industrial production.
Industrial and Scale-Up Considerations
- The synthesis benefits from scalable reactions such as bromination under mild conditions and reductive amination that avoids harsh reagents.
- Avoidance of chromatographic purification in industrial settings is achieved by crystallization or phase separation techniques.
- Use of cost-effective and readily available starting materials like 2-methoxy-5-aminopyridine enhances economic feasibility.
Summary Table of Preparation Methods
| Preparation Step | Method | Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| Bromination | Electrophilic aromatic substitution | NBS, Br₂, AcOH | 0–25 °C | High regioselectivity | Overbromination risk |
| Pyridin-3-ylmethyl synthesis | Halomethylation or aldehyde formation | Pyridine derivatives | Mild heating | Versatile intermediates | Purity control |
| Coupling | Reductive amination or alkylation | NaBH3CN, bases | Room temperature | High yield, mild | Sensitive to moisture |
| Purification | Recrystallization or chromatography | Solvents | Ambient | High purity | Chromatography less favored industrially |
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
Key Insights :
Intermolecular Interactions and Solubility
Key Insights :
Key Insights :
Biological Activity
5-Bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline is a compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline is C13H13BrN2O, characterized by:
- Bromine atom : Enhances biological activity.
- Methoxy group : Influences solubility and reactivity.
- Pyridin-3-ylmethyl group : Potentially interacts with biological targets.
The exact mechanism of action for 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to various physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Anticancer Activity
Research indicates that 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline exhibits promising anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (cervical carcinoma) | 10.5 | Significant cytotoxicity observed |
| MDA-MB-231 (breast cancer) | 12.0 | Induces apoptosis via caspase activation |
| A549 (lung carcinoma) | 15.8 | Moderate growth inhibition |
The compound has demonstrated selective cytotoxicity, affecting cancer cells more than non-cancerous cells, which is crucial for its potential therapeutic application .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate inhibition |
| Staphylococcus aureus | 16 µg/mL | Strong inhibition |
| Bacillus subtilis | 64 µg/mL | Weak inhibition |
These findings indicate the potential for developing new antimicrobial agents based on this compound's structure .
Case Studies
- Study on Anticancer Activity : A study conducted on the MDA-MB-231 cell line revealed that treatment with 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline resulted in a significant increase in apoptotic markers and a decrease in cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Antimicrobial Efficacy Study : A comparative study against standard antibiotics showed that this compound exhibited comparable or superior activity against Staphylococcus aureus, indicating its potential utility in treating resistant bacterial infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline, and how can intermediates be optimized?
- Methodology :
- Nucleophilic Substitution : Use 5-bromo-2-methoxyaniline as a starting material. React with 3-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound via nucleophilic aromatic substitution. Monitor reaction progress via TLC and purify via column chromatography .
- Coupling Reactions : Alternative routes involve Buchwald-Hartwig amination using palladium catalysts to couple brominated aniline derivatives with pyridinylmethyl amines. Optimize ligand selection (e.g., XPhos) to enhance yields .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃) and pyridinylmethyl moiety (δ ~4.4 ppm for CH₂). Analyze aromatic protons to verify substitution patterns .
- X-ray Crystallography : Resolve tautomeric or conformational ambiguities (e.g., keto-amine vs. hydroxy-pyridine forms) by growing single crystals in MeOH and analyzing hydrogen-bonding networks .
Q. How can researchers screen this compound for initial biological activity?
- Methodology :
- In Vitro Assays : Test against kinase or receptor targets (e.g., EGFR, PDGFR) using fluorescence polarization or SPR. Prioritize solubility by preparing stock solutions in DMSO (10 mM) and diluting in PBS .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Include controls for solvent effects (e.g., DMSO ≤0.1%) .
Advanced Research Questions
Q. How do steric and electronic effects influence reactivity in functionalization reactions?
- Methodology :
- DFT Calculations : Model electron density maps (e.g., using Gaussian 16) to predict regioselectivity in electrophilic substitutions. Compare HOMO/LUMO energies of the methoxy and bromine groups .
- Kinetic Studies : Monitor bromine displacement reactions (e.g., Suzuki coupling) under varying temperatures. Use Arrhenius plots to quantify activation barriers and optimize catalyst loading .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Meta-Analysis : Aggregate data from kinase inhibition assays using tools like Prism. Apply statistical weighting to account for assay variability (e.g., ATP concentration differences) .
- Proteomic Profiling : Use mass spectrometry to identify off-target interactions. Validate via siRNA knockdown of suspected secondary targets .
Q. How can tautomerism impact crystallographic and spectroscopic interpretations?
- Methodology :
- Variable-Temperature NMR : Acquire spectra at 25–100°C to detect tautomeric equilibria (e.g., keto-amine vs. enol forms). Compare chemical shifts of NH and aromatic protons .
- Neutron Diffraction : Resolve hydrogen atom positions in crystals to confirm tautomeric states. Use deuterated solvents for crystallization to minimize background noise .
Q. What in vivo models are suitable for studying pharmacokinetics?
- Methodology :
- Rodent Studies : Administer compound orally (10 mg/kg) and collect plasma samples at intervals. Quantify via LC-MS/MS using deuterated internal standards. Assess metabolic stability by monitoring demethylation or pyridine ring oxidation .
- Tissue Distribution : Use whole-body autoradiography in mice to track C-labeled compound. Correlate with HPLC data to identify major metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
